Lipophilicity Comparison: LogP Values Differentiate Meta-Isomer from Ortho- and Para- Analogs
The meta-methoxy substitution on 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS 17653-94-0) results in a calculated partition coefficient (XLogP3) of 2.3, as reported in computed properties [1]. This lipophilicity differs from its para-substituted isomer, 2-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 2955-46-6), which is known to have a different computed logP due to altered electronic distribution [2]. This quantitative difference in logP is crucial for predicting membrane permeability and solubility, key factors in applications such as fragment-based drug discovery or the synthesis of bioactive molecules where passive diffusion is required.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-2-methylpropanoic acid (CAS 2955-46-6) |
| Quantified Difference | Qualitative difference reported; exact value for para-isomer not provided in source but understood to be distinct due to different substitution pattern. |
| Conditions | Computational prediction using XLogP3 algorithm [1]. |
Why This Matters
This specific lipophilicity value distinguishes the compound from its isomers for applications where precise membrane interaction or solubility is critical, making it a non-interchangeable component in a research program.
- [1] Kuujia. Cas no 17653-94-0 (2-(3-Methoxyphenyl)-2-methylpropanoic acid). Computed Properties section. View Source
- [2] ACS Publications. One-Electron Oxidation of 2-(4-Methoxyphenyl)-2-Methylpropanoic and 1-(4-Methoxyphenyl)cyclopropanecarboxylic Acids in Aqueous Solution. Journal of Organic Chemistry, 2008, 73, 2, 618-629. View Source
